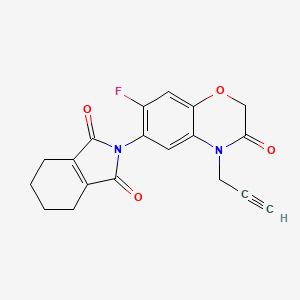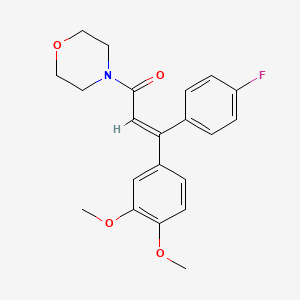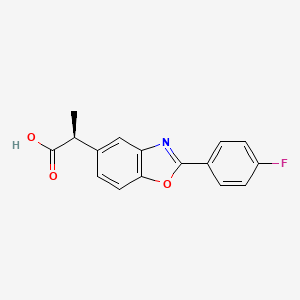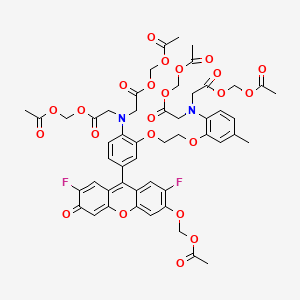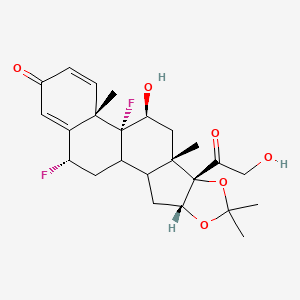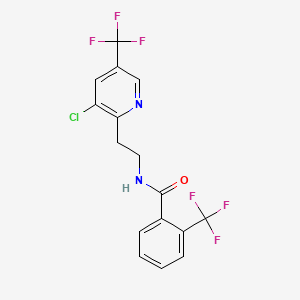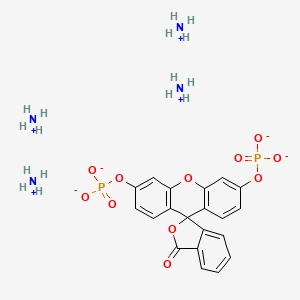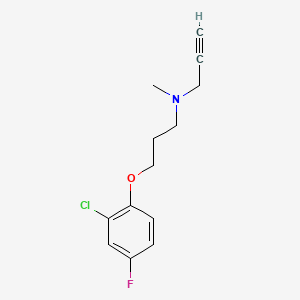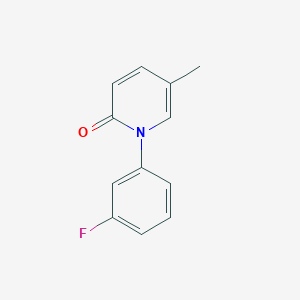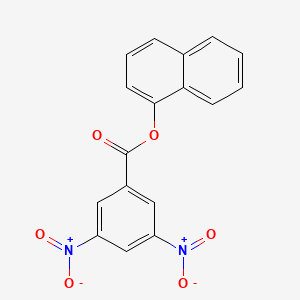
1-Naphthyl 3,5-dinitrobenzoate
描述
1-Naphthyl 3,5-dinitrobenzoate is a chemical compound known for its potent inhibitory effects on 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1). It has significant applications in scientific research, particularly in the study of inflammation .
作用机制
1-萘基3,5-二硝基苯甲酸酯的作用机制涉及抑制5-脂氧合酶和微粒体前列腺素E合酶-1。 通过抑制这些酶,该化合物减少了促炎介质的产生,从而发挥其抗炎作用 。 分子靶标包括这些酶的活性位点,该化合物在这些位点结合并阻止其催化活性 .
生化分析
Biochemical Properties
1-Naphthyl 3,5-dinitrobenzoate plays a crucial role in biochemical reactions by inhibiting specific enzymes involved in inflammation. It interacts with 5-lipoxygenase and microsomal prostaglandin E synthase-1. The inhibition of 5-lipoxygenase prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Similarly, the inhibition of microsomal prostaglandin E synthase-1 reduces the production of prostaglandin E2, another key player in inflammation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. By inhibiting the production of leukotrienes and prostaglandin E2, it can modulate cell signaling pathways involved in inflammation. This compound influences gene expression related to inflammatory responses and can alter cellular metabolism by reducing the levels of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with 5-lipoxygenase and microsomal prostaglandin E synthase-1. By binding to these enzymes, it inhibits their activity, leading to a decrease in the production of leukotrienes and prostaglandin E2. This inhibition can result in reduced inflammation and has potential therapeutic implications for conditions characterized by excessive inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1 can diminish with prolonged exposure. Long-term studies have shown that while the compound remains effective in reducing inflammation, its potency may decrease over time due to potential degradation or adaptation of cellular mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal cellular functions have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as 5-lipoxygenase and microsomal prostaglandin E synthase-1, which are key players in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of inflammatory mediators, thereby modulating the overall inflammatory response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it can exert its inhibitory effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and achieving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles involved in inflammation through targeting signals or post-translational modifications. This localization ensures that the compound can effectively inhibit 5-lipoxygenase and microsomal prostaglandin E synthase-1, thereby reducing the production of inflammatory mediators .
准备方法
合成路线和反应条件: 1-萘基3,5-二硝基苯甲酸酯的合成通常涉及1-萘酚与3,5-二硝基苯甲酰氯的反应。 该反应在碱的存在下进行,例如吡啶,以促进酯化过程 。 反应条件通常包括加热混合物以促进酯键的形成。
工业生产方法: 虽然1-萘基3,5-二硝基苯甲酸酯的具体工业生产方法没有得到广泛的记录,但一般方法将涉及实验室合成过程的放大。 这将包括优化反应条件以确保高产率和纯度,以及实施安全措施以处理反应性中间体。
化学反应分析
反应类型: 1-萘基3,5-二硝基苯甲酸酯主要由于苯环上的硝基的存在而发生取代反应。 这些硝基是吸电子基,使化合物易于发生亲核攻击 .
常用试剂和条件: 涉及1-萘基3,5-二硝基苯甲酸酯的反应中常用的试剂包括吡啶等碱和二氯甲烷等溶剂。 反应条件通常包括加热以促进取代过程 .
主要产物: 涉及1-萘基3,5-二硝基苯甲酸酯的反应形成的主要产物取决于所用特定亲核试剂。 例如,与醇反应会生成酯,而与胺反应会生成酰胺 .
科学研究应用
1-萘基3,5-二硝基苯甲酸酯由于其对5-脂氧合酶和微粒体前列腺素E合酶-1的抑制作用而被广泛用于科学研究。 这些酶参与炎症反应,使该化合物对于研究炎症和开发抗炎药物具有价值 。 此外,它在代谢酶和蛋白酶的研究中也有应用 .
相似化合物的比较
类似化合物:
- 1-萘基3,5-二硝基苯甲酸酯
- 1-萘基3,5-二硝基苯甲酰胺
- 1-萘基3,5-二硝基苯甲酸
独特性: 1-萘基3,5-二硝基苯甲酸酯的独特性在于其对5-脂氧合酶和微粒体前列腺素E合酶-1的双重抑制作用。 这种双重抑制作用使其在减少炎症方面特别有效,相比之下,靶向这些酶中的一种的化合物 .
属性
IUPAC Name |
naphthalen-1-yl 3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKPSINHJUWDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


